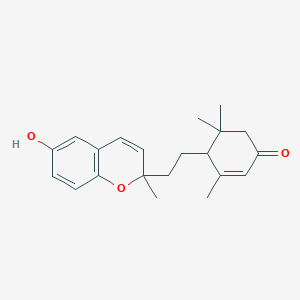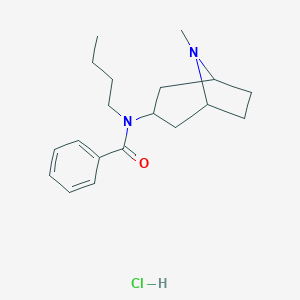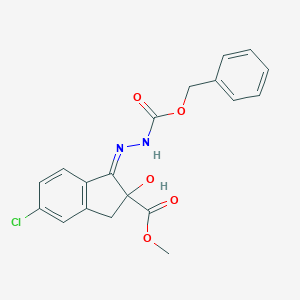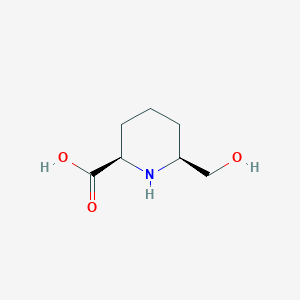![molecular formula C21H20ClNO B221770 3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol](/img/structure/B221770.png)
3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol, also known as CPADP, is a synthetic compound that belongs to the family of selective estrogen receptor modulators (SERMs). It has been extensively studied for its potential applications in the field of breast cancer treatment and prevention.
Wirkmechanismus
3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol acts as a selective estrogen receptor modulator (SERM) and exhibits both agonistic and antagonistic effects on estrogen receptors. It selectively binds to estrogen receptors and modulates their activity, depending on the tissue and cell type. In breast tissue, 3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol acts as an antagonist and blocks the effects of estrogen, which can promote the growth of breast cancer cells. In bone tissue, 3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol acts as an agonist and promotes bone growth, which can prevent osteoporosis. The exact mechanism of action of 3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol is still under investigation and requires further research.
Biochemical and Physiological Effects:
3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol has been shown to have various biochemical and physiological effects. In breast tissue, 3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol has been shown to decrease the proliferation of breast cancer cells and induce apoptosis. In bone tissue, 3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol has been shown to increase bone mineral density and prevent bone loss. 3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol has also been shown to have beneficial effects on lipid metabolism and cardiovascular health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol is its well-established synthesis method, which makes it readily available for laboratory experiments. 3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol has also been extensively studied, and its potential applications in breast cancer treatment and prevention have been well documented. However, 3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol also has some limitations for laboratory experiments. Its mechanism of action is still not fully understood, and further research is needed to elucidate its effects on different tissues and cell types.
Zukünftige Richtungen
There are several future directions for research on 3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol. One direction is to investigate its potential applications in other diseases, such as cardiovascular disease and osteoporosis. Another direction is to further elucidate its mechanism of action and its effects on different tissues and cell types. In addition, there is a need for the development of more potent and selective SERMs, which can have greater efficacy and fewer side effects than existing drugs. Overall, 3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol has shown great potential for the treatment and prevention of breast cancer and other diseases, and further research is needed to fully realize its therapeutic potential.
Synthesemethoden
The synthesis of 3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol involves the reaction between 4-chloroaniline and 1,3-diphenylpropan-1-one in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization to obtain the pure 3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol compound. The synthesis of 3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol is a well-established method and has been reported in various scientific publications.
Wissenschaftliche Forschungsanwendungen
3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol has been extensively studied for its potential application in the field of breast cancer treatment and prevention. It has been shown to exhibit anti-estrogenic activity, which makes it a potential candidate for the treatment of estrogen receptor-positive breast cancer. 3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol has also been investigated for its ability to prevent breast cancer in high-risk populations, such as women with a family history of breast cancer. In addition, 3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol has been studied for its potential applications in other diseases, such as osteoporosis and cardiovascular disease.
Eigenschaften
Produktname |
3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol |
|---|---|
Molekularformel |
C21H20ClNO |
Molekulargewicht |
337.8 g/mol |
IUPAC-Name |
3-(4-chloroanilino)-1,3-diphenylpropan-1-ol |
InChI |
InChI=1S/C21H20ClNO/c22-18-11-13-19(14-12-18)23-20(16-7-3-1-4-8-16)15-21(24)17-9-5-2-6-10-17/h1-14,20-21,23-24H,15H2 |
InChI-Schlüssel |
IKORDPJNLNHIKI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)O)NC3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)O)NC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclohexylamino)methylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B221687.png)
![2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one](/img/structure/B221698.png)
![4-tert-butyl-N-(3-{[(4-fluorophenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B221706.png)
![4-tert-butyl-N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B221709.png)
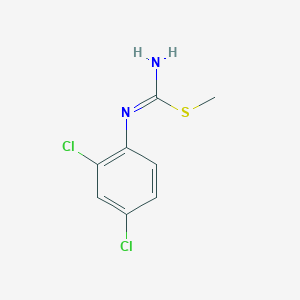
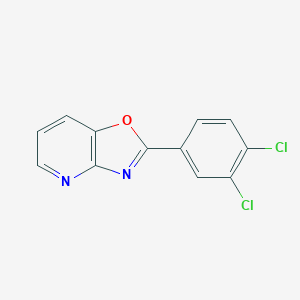
![2-(3-Bromophenyl)oxazolo[4,5-b]pyridine](/img/structure/B221729.png)

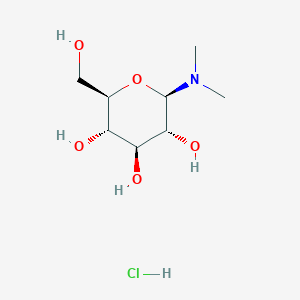
![2-(3-methylphenyl)-Oxazolo[4,5-b]pyridine](/img/structure/B221739.png)
